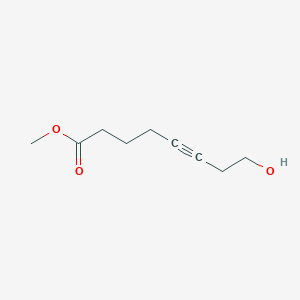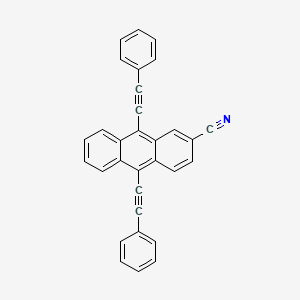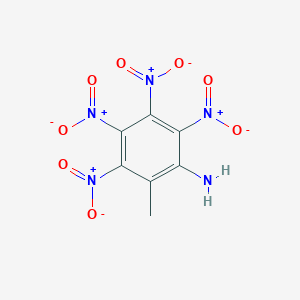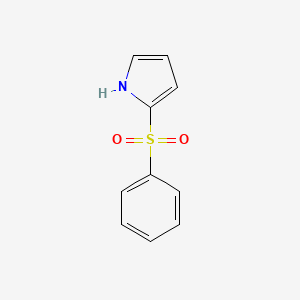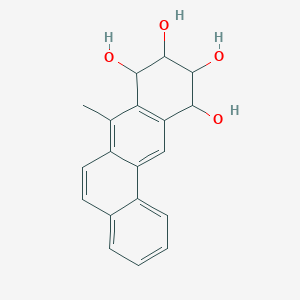
Estradiol-17-arachidonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estradiol-17-arachidonate is a compound formed by the esterification of estradiol, a primary female sex hormone, with arachidonic acid, a polyunsaturated omega-6 fatty acid. This compound combines the properties of both estradiol and arachidonic acid, making it a subject of interest in various scientific fields, including endocrinology, neurobiology, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Estradiol-17-arachidonate can be synthesized through the esterification of estradiol with arachidonic acid. The reaction typically involves the use of a catalyst, such as a strong acid (e.g., sulfuric acid) or an enzyme (e.g., lipase), to facilitate the ester bond formation. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using bioreactors. These reactors provide a controlled environment for the reaction, allowing for the efficient production of the compound. The use of immobilized enzymes as catalysts can enhance the reaction efficiency and product yield.
Analyse Des Réactions Chimiques
Types of Reactions
Estradiol-17-arachidonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the ester bond back to the parent alcohol (estradiol) and acid (arachidonic acid).
Substitution: The ester bond can be hydrolyzed under acidic or basic conditions to yield estradiol and arachidonic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Hydrolysis can be carried out using dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Hydroxylated derivatives of this compound.
Reduction: Estradiol and arachidonic acid.
Substitution: Estradiol and arachidonic acid.
Applications De Recherche Scientifique
Estradiol-17-arachidonate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in cellular signaling pathways involving estrogen and fatty acids.
Medicine: Explored for its potential neuroprotective effects and its role in modulating inflammatory responses.
Industry: Utilized in the development of hormone replacement therapies and anti-inflammatory drugs.
Mécanisme D'action
Estradiol-17-arachidonate exerts its effects through multiple molecular targets and pathways:
Estrogen Receptors: Binds to estrogen receptors (ERα and ERβ) to regulate gene transcription and cellular responses.
Arachidonic Acid Pathway: Modulates the release of arachidonic acid, which is a precursor for the synthesis of prostaglandins and other eicosanoids involved in inflammation and immune responses.
Neuroprotective Pathways: Activates signaling pathways such as MAPK/ERK and PI3K/Akt, which are involved in cell survival and neuroprotection.
Comparaison Avec Des Composés Similaires
Estradiol-17-arachidonate can be compared with other similar compounds, such as:
Estradiol-17-acetate: Another ester of estradiol, but with acetic acid instead of arachidonic acid. It has different pharmacokinetic properties and applications.
Estradiol-17-palmitate: An ester of estradiol with palmitic acid, used in hormone replacement therapy.
Estradiol-17-benzoate: An ester of estradiol with benzoic acid, commonly used in veterinary medicine.
This compound is unique due to its combination of estrogenic and fatty acid properties, making it a versatile compound for research and therapeutic applications.
Propriétés
Numéro CAS |
82204-96-4 |
|---|---|
Formule moléculaire |
C38H54O3 |
Poids moléculaire |
558.8 g/mol |
Nom IUPAC |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C38H54O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-37(40)41-36-26-25-35-34-23-21-30-29-31(39)22-24-32(30)33(34)27-28-38(35,36)2/h7-8,10-11,13-14,16-17,22,24,29,33-36,39H,3-6,9,12,15,18-21,23,25-28H2,1-2H3/b8-7-,11-10-,14-13-,17-16-/t33-,34-,35+,36+,38+/m1/s1 |
Clé InChI |
IZRJSEABAODKDO-QUQSKHMMSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


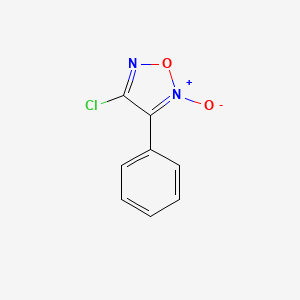

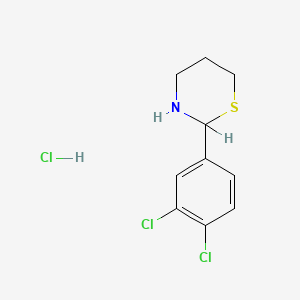
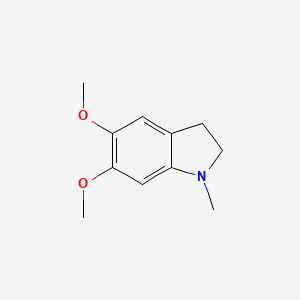
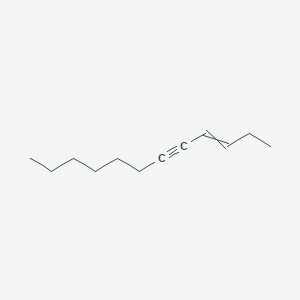
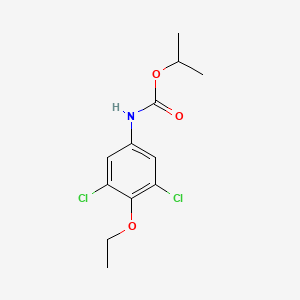

![Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-](/img/structure/B14428392.png)
